9H-Tribenzo[b,d,f]azepine

Catalog No.
S3409964
CAS No.
29875-73-8
M.F
C18H13N
M. Wt
243.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Tribenzo[b,d,f]azepine

CAS Number

29875-73-8

Product Name

9H-Tribenzo[b,d,f]azepine

IUPAC Name

14-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C18H13N/c1-2-8-14-13(7-1)15-9-3-5-11-17(15)19-18-12-6-4-10-16(14)18/h1-12,19H

InChI Key

IMXOMGSWKLUAPZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24

9H-Tribenzo[b,d,f]azepine is a polycyclic aromatic compound characterized by a fused structure comprising three benzene rings and a nitrogen-containing azepine ring. The molecular formula for 9H-Tribenzo[b,d,f]azepine is C₁₈H₁₃N, and it has a molecular weight of approximately 243.31 g/mol. This compound is notable for its unique electronic properties, which arise from the conjugated system of alternating double bonds, making it a subject of interest in various fields, including organic chemistry and materials science .

Typical of aromatic compounds, including electrophilic substitution and nucleophilic attack. One significant reaction pathway involves palladium-catalyzed annulation, where 2-iodobiphenyls react with halogenoanilines to form tribenzo[b,d,f]azepines. This synthesis method highlights the compound's versatility in forming complex structures through coupling reactions .

Research on the biological activity of 9H-Tribenzo[b,d,f]azepine indicates potential pharmacological properties, particularly as an anti-cancer agent. Compounds within this class have shown activity against various cancer cell lines, suggesting that the structural features of 9H-Tribenzo[b,d,f]azepine may contribute to its efficacy in disrupting cellular processes associated with tumor growth . Additionally, its derivatives are being explored for their potential in photodynamic therapy due to their photoinduced structural changes.

Synthesis of 9H-Tribenzo[b,d,f]azepine can be achieved through several methods:

  • Palladium-Catalyzed Annulation: This method involves the coupling of 2-iodobiphenyls with halogenoanilines, utilizing palladium as a catalyst to facilitate the formation of the azepine structure .
  • Deoxygenation and Hydrolysis: Another approach includes deoxygenation followed by hydrolysis, which allows for the formation of the desired compound from simpler precursors.
  • Dual Coupling Reactions: Recent advancements have introduced dual coupling reactions that enhance yield and efficiency in synthesizing tribenzo[b,d,f]azepines from readily available starting materials .

9H-Tribenzo[b,d,f]azepine finds applications in several areas:

  • Pharmaceuticals: Its derivatives are being investigated for use in cancer treatment and other therapeutic applications due to their biological activity.
  • Materials Science: The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Fluorescent Probes: The photoinduced structural changes can be harnessed for developing sensitive fluorescent probes used in biological imaging .

Interaction studies involving 9H-Tribenzo[b,d,f]azepine focus on its behavior in various environments, including solvent polarity and temperature effects on its photophysical properties. These studies reveal how structural changes can influence fluorescence characteristics, making it a valuable tool for probing biological systems under different conditions .

Several compounds share structural similarities with 9H-Tribenzo[b,d,f]azepine, including:

  • Tribenzo[c,e,g]azepine: This compound also features a fused azepine structure but differs in its arrangement of benzene rings.
  • Phenothiazine: A heterocyclic compound that contains sulfur and nitrogen atoms; it exhibits different electronic properties compared to 9H-Tribenzo[b,d,f]azepine.
  • Fluorene Derivatives: These compounds share a similar polycyclic structure but lack the nitrogen atom present in 9H-Tribenzo[b,d,f]azepine.

Comparison Table

CompoundStructure TypeUnique Features
9H-Tribenzo[b,d,f]azepinePolycyclic aromaticContains nitrogen; potential anti-cancer activity
Tribenzo[c,e,g]azepinePolycyclic aromaticDifferent benzene ring arrangement
PhenothiazineHeterocyclicContains sulfur; used in antipsychotic medications
Fluorene DerivativesPolycyclic aromaticLacks nitrogen; used in organic electronics

XLogP3

4.8

Dates

Modify: 2023-08-19

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